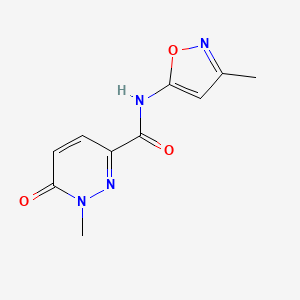![molecular formula C17H27N3O3S B6579541 N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide CAS No. 1021117-49-6](/img/structure/B6579541.png)
N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide, also known as 4-methylpiperazine-3-sulfonylpropionamide (MPPA), is an organic compound belonging to the piperazine family. It is a white, crystalline solid with a melting point of 143 °C and a boiling point of 293 °C. MPPA is used in a variety of scientific applications, including synthesis of pharmaceuticals, drug development, and biochemical research.
Scientific Research Applications
MPPA has a wide range of scientific applications. In drug development, it can be used to synthesize novel compounds that can act as agonists or antagonists of various proteins and receptors. In biochemical research, it can be used to study the structure and function of proteins and enzymes. In addition, MPPA can be used to synthesize a variety of pharmaceuticals, such as antibiotics, anti-inflammatory drugs, and anticoagulants.
Mechanism of Action
MPPA is a reversible inhibitor of a variety of enzymes, including acetylcholinesterase, tyrosine kinase, and cyclooxygenase. It binds to the active site of these enzymes, thereby inhibiting their activity. It can also interact with other proteins and receptors, acting as an agonist or antagonist.
Biochemical and Physiological Effects
MPPA has a variety of biochemical and physiological effects. In drug development, it can be used to synthesize novel compounds that can act as agonists or antagonists of various proteins and receptors. It can also inhibit the activity of enzymes, such as acetylcholinesterase, tyrosine kinase, and cyclooxygenase. In addition, it can modulate the activity of ion channels and increase the permeability of cell membranes.
Advantages and Limitations for Lab Experiments
MPPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used to study the structure and function of proteins and enzymes. It can also be used to synthesize a variety of pharmaceuticals. However, it can be toxic in high concentrations, and it can interact with other proteins and receptors, acting as an agonist or antagonist.
Future Directions
There are several potential future directions for MPPA research. For example, further research could be conducted to determine its effects on other proteins and receptors. In addition, further research could be conducted to optimize its synthesis process and to develop novel compounds that can act as agonists or antagonists of various proteins and receptors. Finally, further research could be conducted to determine its effects on other biochemical and physiological processes.
Synthesis Methods
MPPA is typically synthesized through a two-step process. The first step involves the reaction of N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamiderazine-3-sulfonyl chloride with propionic anhydride, yielding N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamiderazine-3-sulfonylpropionic acid. The second step involves the reaction of the acid with sodium hydroxide, yielding the desired MPPA.
properties
IUPAC Name |
N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-3-17(21)18-8-5-13-24(22,23)20-11-9-19(10-12-20)16-7-4-6-15(2)14-16/h4,6-7,14H,3,5,8-13H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAYKNJZKXXQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propionamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide](/img/structure/B6579463.png)
![6-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine](/img/structure/B6579464.png)
![6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-N-(4-methylpyridin-2-yl)pyridazin-3-amine](/img/structure/B6579468.png)
![5-bromo-N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]furan-2-carboxamide](/img/structure/B6579477.png)
![1-(4-methoxyphenyl)-3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea](/img/structure/B6579480.png)
![1-(3-fluoro-4-methylphenyl)-3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea](/img/structure/B6579484.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide](/img/structure/B6579494.png)
![6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine](/img/structure/B6579500.png)
![1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6579511.png)


![N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide](/img/structure/B6579529.png)
![4-[(6-acetamidopyridazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B6579531.png)
![7-butyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6579547.png)